N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyridinone moiety. It has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the derepression of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound prevents the formation of H3K27me3 marks, leading to the derepression of genes that are normally silenced by this mark .
Pharmacokinetics
It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in vivo and exert its therapeutic effects.
Result of Action
The result of the compound’s action is the derepression of genes that are normally silenced by H3K27me3 marks . This can lead to changes in cellular processes and phenotypes, depending on the specific genes that are derepressed. In the context of cancer, the derepression of tumor suppressor genes or other genes that inhibit proliferation could potentially slow down or halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
This compound interacts with the enzyme EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . The interaction between N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide and EZH2 inhibits the enzyme’s activity, leading to changes in gene expression .
Cellular Effects
The inhibition of EZH2 by this compound can lead to changes in cellular processes. Specifically, it can disrupt the normal patterns of gene expression controlled by EZH2, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to EZH2 and inhibiting its activity . This prevents EZH2 from transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This inhibition prevents the trimethylation of H3K27 (H3K27me3), disrupting the normal silencing of targeted genes .
Dosage Effects in Animal Models
In animal models, specifically a Karpas-422 xenograft model, this compound demonstrates robust antitumor effects when dosed at 160 mg/kg BID .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and dihydropyridinone derivatives, such as:
- 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine
- Pyridine-4-carboxamide
- N-(2-ethyl)pyridine-4-carboxamide
Uniqueness
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYKCWIYZHRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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